2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate
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Overview
Description
2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of methoxy, oxo, sulfanylidene, thiazolidine, and methylbenzene sulfonate groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE involves a multi-step process. One reported method includes the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas . This process requires precise control of reaction conditions, including temperature and reagent concentrations, to ensure the successful formation of the desired compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the thiazolidine and sulfanylidene groups allows for oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The oxo group can be reduced to hydroxyl groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazolidine and sulfanylidene groups are particularly important for binding to active sites of enzymes, potentially inhibiting their activity. The methoxy and oxo groups can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives and sulfonate esters. Compared to these compounds, 2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Examples of similar compounds include:
- 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide .
- Benzyl derivatives with similar aromatic substitution patterns .
This compound’s distinct structure makes it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C18H15NO5S3 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H15NO5S3/c1-11-3-6-13(7-4-11)27(21,22)24-14-8-5-12(9-15(14)23-2)10-16-17(20)19-18(25)26-16/h3-10H,1-2H3,(H,19,20,25)/b16-10+ |
InChI Key |
DSHGGRRHDCDVMV-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)S3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)OC |
Origin of Product |
United States |
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